

Section 1: Core Molecular Profile and Physicochemical Properties

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Compound of Interest

Compound Name: *3-Bromo-2-methylphenol*

CAS No.: 7766-23-6

Cat. No.: B2813115

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3-Bromo-2-methylphenol (CAS No. 7766-23-6) is an aromatic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.^[1] Its structure, featuring a phenol ring substituted with both a bromine atom and a methyl group, provides a unique combination of reactive sites for further chemical transformations.^[1]

The fundamental properties of this compound are summarized below. These data points are critical for designing experiments, performing stoichiometric calculations, and ensuring safe handling and storage.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ BrO	[2][3][4][5][6][7]
Molecular Weight	187.03 g/mol	[2][3][8]
CAS Number	7766-23-6	[2][3][4]
Appearance	Light yellow crystal / White to yellow solid	
Melting Point	95°C	[5][9]
Boiling Point	~220.79°C (at 760 mmHg)	[4]
Density	~1.6 g/cm ³ (estimate)	[5][9]
IUPAC Name	3-bromo-2-methylphenol	[6]
Synonyms	3-Bromo-o-cresol, 2-Methyl-3-bromophenol	[2][4][5]

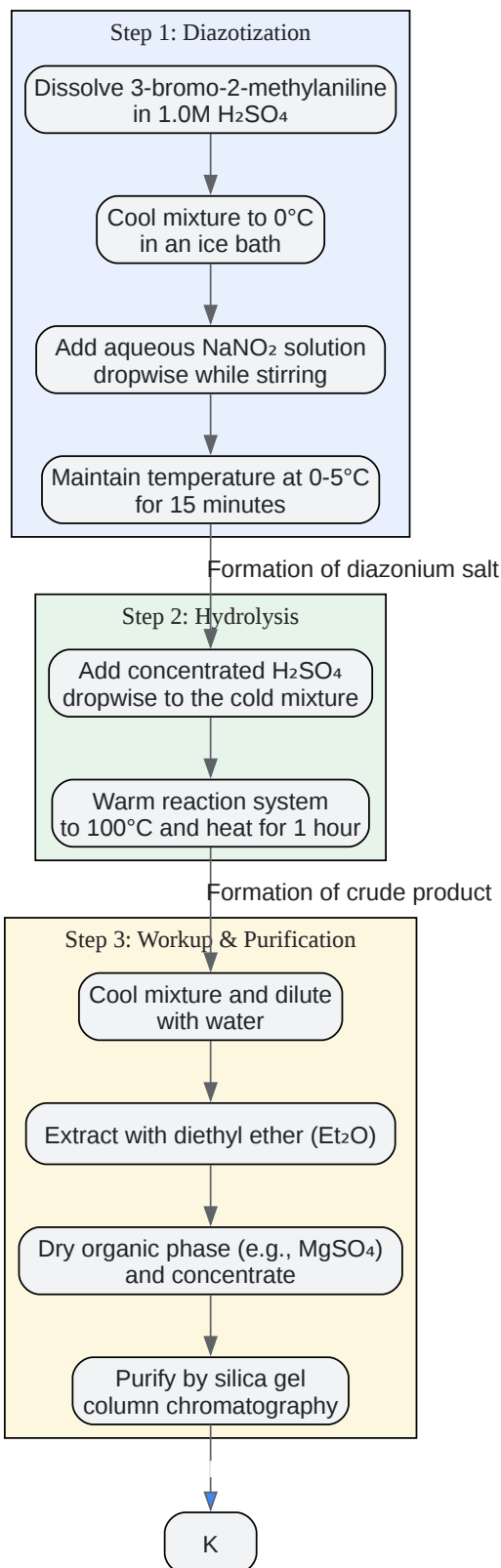
Section 2: Synthesis Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of **3-Bromo-2-methylphenol** involves the diazotization of 3-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. This is a variation of the Sandmeyer reaction, where water acts as the nucleophile to introduce the hydroxyl group.

Expertise & Experience: Causality Behind the Protocol

The success of this synthesis hinges on careful temperature control. Diazonium salts are notoriously unstable at higher temperatures and can decompose uncontrollably. Cooling the initial reaction to 0-5°C is essential to ensure the stable formation of the diazonium intermediate.[5] The subsequent heating step is a controlled decomposition, driving the hydrolysis reaction to replace the diazonium group with a hydroxyl group.[5][7] The choice of a strong acid like sulfuric acid is crucial for both forming nitrous acid in situ from sodium nitrite and providing the acidic medium for the hydrolysis step.

Experimental Workflow: Synthesis of 3-Bromo-2-methylphenol



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Caption: Synthesis workflow for **3-Bromo-2-methylphenol**.

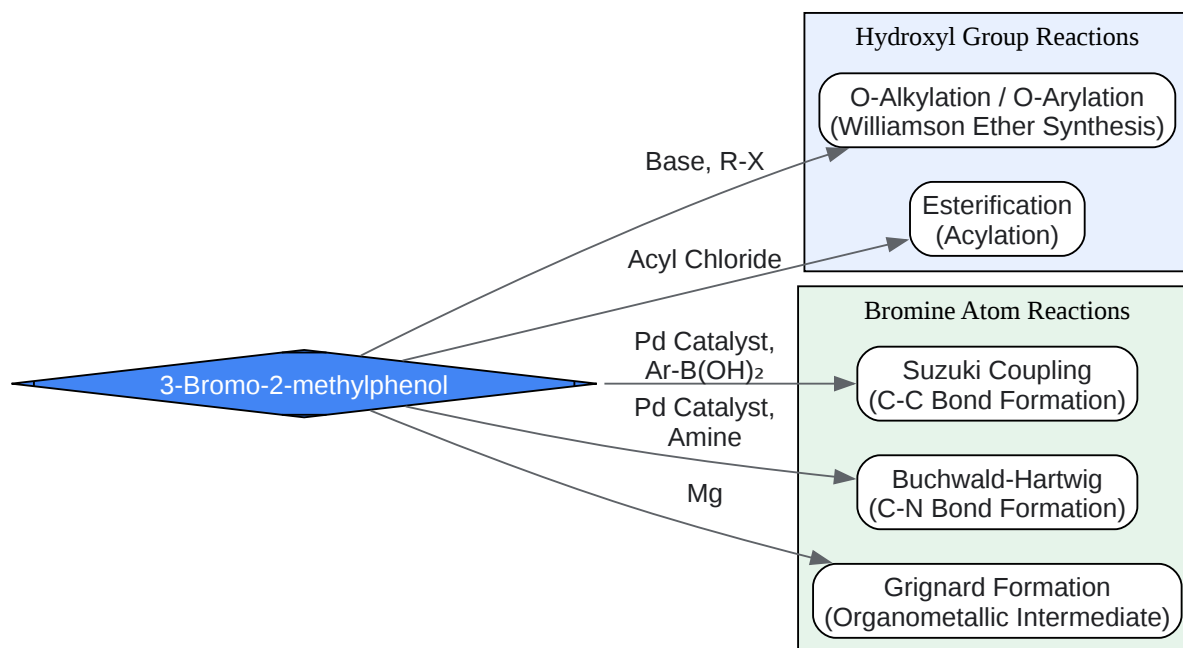
Detailed Step-by-Step Methodology

Protocol synthesized from literature procedures.^{[5][7]}

- **Dissolution:** Dissolve 20 g (107 mmol) of 3-bromo-2-methylaniline in 150 mL of aqueous 1.0M sulfuric acid in a suitable reaction vessel.
- **Cooling:** Place the vessel in an ice-salt bath and cool the mixture to 0°C with constant stirring.
- **Diazotization:** Slowly add a solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water dropwise. The rate of addition should be controlled to maintain the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete.
- **Hydrolysis:** Carefully add concentrated sulfuric acid (approx. 14 mL) dropwise to the reaction mixture. After addition, remove the ice bath and heat the system to 100°C for 1 hour. Gas evolution (N₂) will be observed.
- **Extraction:** Cool the mixture back to room temperature, dilute with water, and transfer to a separatory funnel. Extract the aqueous phase twice with diethyl ether.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield **3-Bromo-2-methylphenol**.

Section 3: Applications in Advanced Organic Synthesis

The utility of **3-Bromo-2-methylphenol** as a synthetic intermediate stems from the distinct reactivity of its three functional components: the hydroxyl group, the bromine atom, and the aromatic ring. This allows for selective and sequential modifications, making it a valuable building block for complex target molecules.



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Caption: Key synthetic transformations of **3-Bromo-2-methylphenol**.

- Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This nucleophile can undergo Williamson ether synthesis to form ethers or be acylated to form esters, which are common moieties in biologically active molecules.
- Reactions at the Bromine Atom: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Furthermore, it enables Buchwald-Hartwig amination for the synthesis of complex amines and can be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, **3-Bromo-2-methylphenol** must be handled with appropriate precautions. The compound is classified as hazardous, and adherence to safety guidelines is mandatory to minimize risk to personnel.

Trustworthiness: A Self-Validating Safety System

The protocols described herein are designed for execution by trained professionals within a controlled laboratory environment equipped with functioning safety equipment. This includes chemical fume hoods, eyewash stations, and safety showers. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable and forms the basis of a self-validating safety culture where risks are proactively managed.

Hazard Class	GHS Hazard Statement	Precautionary Codes (Examples)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330
Skin Corrosion/Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Acute Toxicity, Inhalation	H332: Harmful if inhaled	-
Specific Target Organ Toxicity	H335: May cause respiratory irritation	P261, P271, P304+P340

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[12\]](#) Wear protective gloves, clothing, and eye/face protection.[\[12\]](#)[\[13\]](#) Avoid breathing dust and prevent contact with skin and eyes.[\[12\]](#)[\[13\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a dry, cool, and well-ventilated place.[\[11\]](#)[\[12\]](#) Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[\[11\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

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